molecular formula C3H4N4OS B2899886 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one CAS No. 21119-81-3

4-amino-6-mercapto-1,3,5-triazin-2(5H)-one

Cat. No.: B2899886
CAS No.: 21119-81-3
M. Wt: 144.15
InChI Key: UJGNCAQCZPMJQF-UHFFFAOYSA-N
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Description

4-amino-6-mercapto-1,3,5-triazin-2(5H)-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of thiourea with cyanamide under acidic or basic conditions to form the triazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming disulfides or sulfoxides.

    Reduction: Reduction reactions could lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions might occur at the amino or mercapto groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action for compounds like 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-mercapto-1,3,5-triazine-2,4-diamine: Another triazine derivative with similar functional groups.

    4,6-diamino-1,3,5-triazine-2-thiol: Contains both amino and thiol groups, similar to 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. Its combination of amino and mercapto groups within a triazine ring can lead to diverse chemical behavior and interactions.

Properties

IUPAC Name

6-amino-4-sulfanylidene-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGNCAQCZPMJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=S)NC(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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